molecular formula C20H13BrIN3O2 B11691723 5-bromo-2-iodo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

5-bromo-2-iodo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B11691723
M. Wt: 534.1 g/mol
InChI Key: JTJYIGCPLGYFAH-UHFFFAOYSA-N
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Description

5-bromo-2-iodo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a combination of bromine, iodine, and oxazole-pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-iodo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Bromination and Iodination: The initial step involves the bromination and iodination of a suitable aromatic precursor. This can be achieved using bromine and iodine in the presence of a catalyst.

    Formation of Oxazole-Pyridine Moiety: The next step involves the formation of the oxazole-pyridine ring system. This can be done through a cyclization reaction using appropriate reagents and conditions.

    Amidation: The final step involves the coupling of the brominated and iodinated aromatic compound with the oxazole-pyridine moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-iodo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole-pyridine moiety.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Coupling: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-2-iodo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 5-bromo-2-iodo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
  • 5-bromo-2-iodo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Uniqueness

The uniqueness of 5-bromo-2-iodo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H13BrIN3O2

Molecular Weight

534.1 g/mol

IUPAC Name

5-bromo-2-iodo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H13BrIN3O2/c1-11-13(20-25-18-17(27-20)6-3-9-23-18)4-2-5-16(11)24-19(26)14-10-12(21)7-8-15(14)22/h2-10H,1H3,(H,24,26)

InChI Key

JTJYIGCPLGYFAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)Br)I)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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